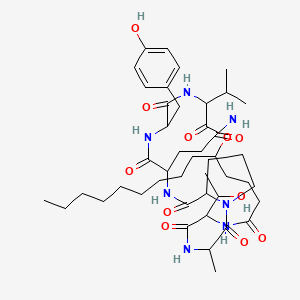
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound It is known for its unique structure, which includes a carbanide group, a ditert-butyl(cyclopentyl)phosphane ligand, and an iron(2+) center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of iron(2+) salts with ditert-butyl(cyclopentyl)phosphane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron(0) complexes.
Substitution: Ligand exchange reactions can occur, where the ditert-butyl(cyclopentyl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or nitrogen-based ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions result in new iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) involves its interaction with various molecular targets and pathways. The iron center can undergo redox reactions, facilitating electron transfer processes. The phosphane ligand can stabilize the iron center and modulate its reactivity. These interactions enable the compound to act as a catalyst in various chemical reactions, promoting the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Uniqueness
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center. The presence of the carbanide group and the ditert-butyl(cyclopentyl)phosphane ligand imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in catalysis and synthesis.
Eigenschaften
Molekularformel |
C28H60FeP2 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C13H27P.2CH3.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*11H,7-10H2,1-6H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
OSQMFYRLKISOLY-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
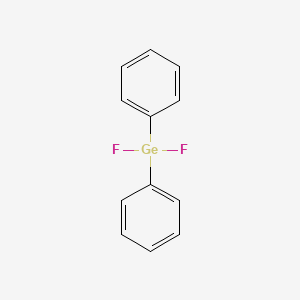
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
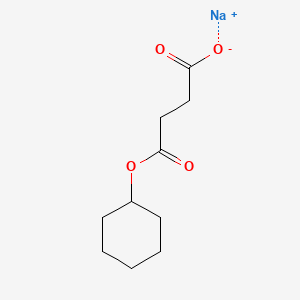
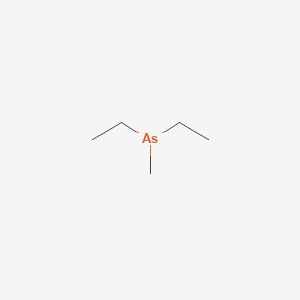
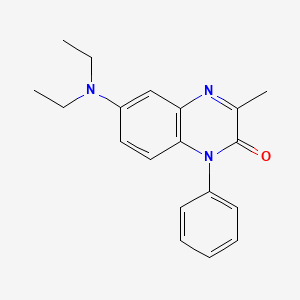
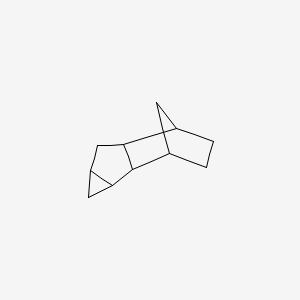
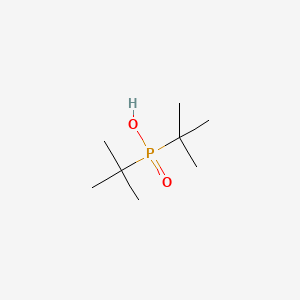
![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
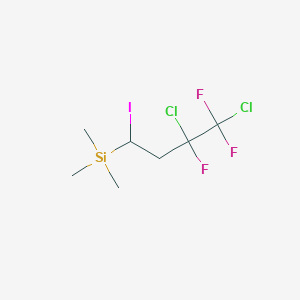
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
